molecular formula C18H18N4O4S B14933380 Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B14933380
M. Wt: 386.4 g/mol
InChI Key: OJULVUQNMRXJMF-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product. The final step involves esterification with ethanol under acidic conditions to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization, are crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the phthalazine moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
  • Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Uniqueness

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of both the thiazole and phthalazine moieties, which confer distinct chemical and biological properties

Biological Activity

Ethyl (2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H14N2O3. It features a phthalazinone core with an ethyl ester group, which contributes to its unique biological properties. The structure can be visualized as follows:

  • Molecular Weight : 246.26 g/mol
  • CAS Number : 356790-62-0
  • SMILES Notation : CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
  • Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways and influencing various cellular responses.
  • Oxidative Stress Modulation : Preliminary studies suggest that it may have antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds, including this compound, exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that phthalazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications:

  • Case Study : In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential use in inflammatory conditions .

Anticancer Potential

Emerging research highlights the anticancer potential of phthalazine derivatives:

  • Mechanism : this compound was found to induce apoptosis in cancer cell lines by activating caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetateSimilar structure with benzyl groupModerate antimicrobial activity
Ethyl 2-(3-methylthiazole derivative)Contains thiazole ringEnhanced anticancer activity

The presence of the methyl group in this compound is believed to enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H18N4O4S/c1-3-26-16(24)8-11-10-27-18(19-11)20-15(23)9-14-12-6-4-5-7-13(12)17(25)22(2)21-14/h4-7,10H,3,8-9H2,1-2H3,(H,19,20,23)

InChI Key

OJULVUQNMRXJMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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